2-Bromo-1-(3-chlorophenyl)ethanone

Catalog No.
S1895094
CAS No.
41011-01-2
M.F
C8H6BrClO
M. Wt
233.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3-chlorophenyl)ethanone

Standard phenacyl bromides suffer from slow cyclization and poor yields in Hantzsch thiazole synthesis. 3-Chlorophenacyl bromide (CAS 41011-01-2) overcomes this with purely inductive meta-Cl activation, enabling rapid, high-yield reactions. • 92% yield in

CAS Number

41011-01-2

Product Name

2-Bromo-1-(3-chlorophenyl)ethanone

IUPAC Name

2-bromo-1-(3-chlorophenyl)ethanone

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2

InChI Key

KJVRURZDIOVSSQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)CBr

solubility

SOL IN ALCOHOL

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CBr

The exact mass of the compound 2-Bromo-1-(3-chlorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-1-(3-chlorophenyl)ethanone, 3-Chlorophenacyl bromide, 2-Bromo-3'-chloroacetophenone, α-Bromo-3-chloroacetophenone, m-Chlorophenacyl bromide, 1-(3-Chlorophenyl)-2-bromoethanone, 2-Bromo-1-(3-chlorophenyl)ethan-1-one

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-Bromo-1-(3-chlorophenyl)ethanone, commonly referred to as 3-chlorophenacyl bromide, is a highly reactive alpha-bromoketone building block utilized extensively in the synthesis of nitrogen- and sulfur-containing heterocycles, such as thiazoles and pyrazolobenzothiazines[1]. Characterized by its meta-chloro substitution, this compound exhibits a distinct electronic profile that enhances the electrophilicity of the alpha-carbon compared to unsubstituted phenacyl bromides [2]. With a relatively low melting point of 40 °C, it presents specific handling and solubility characteristics that differentiate it from its higher-melting positional isomers, making it a targeted precursor for microwave-assisted, solvent-minimized, and high-concentration cyclization protocols in pharmaceutical manufacturing[3].

Procurement Fit

Crystalline solid at ambient Simplifies weighing, handling, and recrystallization workflows
Synthesis-grade purity Consistent lot purity supports reproducible synthetic transformations
α-Bromo and meta-chloro Dual reactive handles for diversified nucleophilic substitution and coupling

Substituting 2-Bromo-1-(3-chlorophenyl)ethanone with its positional isomer, 4-chlorophenacyl bromide, or the unsubstituted phenacyl bromide, fundamentally alters both process parameters and reaction outcomes [1]. Thermally, the 4-chloro isomer is a rigid solid with a melting point of 96.5 °C, whereas the 3-chloro isomer melts at 40 °C, significantly altering dissolution kinetics and compatibility with highly concentrated or low-temperature formulations[2]. Chemically, the meta-chloro group's purely inductive electron-withdrawing effect accelerates nucleophilic attack at the alpha-carbon without the resonance interference seen in para-substituted analogs. Consequently, substituting the 3-chloro isomer with the 4-chloro variant in standard Hantzsch synthesis protocols routinely results in longer reaction times and a measurable reduction in isolated yield, driving up downstream purification costs and reducing overall throughput [1].

Substitution Risk

Target (meta-isomer)
Substitute (para-/ortho-isomer)
Physical state
Crystalline solid at ambient
Liquid at ambient (para-isomer); may alter handling and purification
Electrophilicity
Meta-chloro modulates α-bromo reactivity
Different electron-withdrawing pattern alters reaction kinetics
Reported bioactivity
CB2 receptor agonist activity reported
No documented CB2 engagement for para/ortho isomers

Hantzsch Thiazole Synthesis Efficiency

In the microwave-assisted synthesis of 1,3-thiazole-sulfonamide hybrids, the choice of phenacyl bromide directly dictates reaction efficiency. Head-to-head comparison demonstrates that 2-Bromo-1-(3-chlorophenyl)ethanone achieves a 92% cyclization yield in 9 minutes [1]. In contrast, the 4-chlorophenacyl bromide comparator requires a 33% longer reaction time (12 minutes) and delivers a lower isolated yield of 87% [1]. Furthermore, the unsubstituted phenacyl bromide requires 15 minutes to achieve a 90% yield under identical conditions [1].

Evidence DimensionIsolated yield and reaction time
Target Compound Data92% yield, 9 minutes
Comparator Or Baseline4-chlorophenacyl bromide (87% yield, 12 minutes); Unsubstituted phenacyl bromide (90% yield, 15 minutes)
Quantified Difference5% absolute yield increase and 25% reduction in reaction time versus the 4-chloro analog.
ConditionsMicrowave irradiation (MWI), condensation with thiosemicarbazide derivatives.

Faster reaction kinetics and higher isolated yields directly translate to increased throughput and reduced purification bottlenecks in commercial heterocyclic synthesis.

Solid-state advantage
Reported
Melting point ~25–30 °C higher vs. para-isomer
Supports solid-state handling and purification workflows
Data from supplier specifications; review lot-specific properties

Low Melting Point Processability

The thermal profile of 2-Bromo-1-(3-chlorophenyl)ethanone provides a distinct processing advantage over its para-substituted analog. According to the CRC Handbook of Chemistry and Physics, the 3-chloro isomer has a low melting point of 40 °C, allowing it to easily liquefy under mild heating [1]. In stark contrast, 4-chlorophenacyl bromide is a rigid solid with a melting point of 96.5 °C [1].

Evidence DimensionMelting point
Target Compound Data40 °C
Comparator Or Baseline4-chlorophenacyl bromide (96.5 °C)
Quantified Difference56.5 °C lower melting point.
ConditionsStandard atmospheric pressure thermal analysis.

The low melting point enables easier blending, faster dissolution kinetics, and compatibility with solvent-minimized or melt-phase synthetic protocols, reducing solvent waste.

CB2 receptor agonism
Reported
Selective CB2 agonist activity (meta); not reported for para/ortho
Differentiates for CB2 pathway research applications
EC50 not publicly available; class-level inference

Anti-HIV Pyrazolobenzothiazine Precursor

2-Bromo-1-(3-chlorophenyl)ethanone is specifically required for the synthesis of advanced pyrazolobenzothiazine 5,5-dioxide-based acetohydrazides, which exhibit targeted anti-HIV activity [1]. The 3-chloro substitution is critical for the initial alkylation of saccharin, followed by a Gabriel-Colman rearrangement to yield the core (3-chlorophenyl)(4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone intermediate in an 82% yield [1]. Substituting this with other halides alters the steric and electronic fit of the final non-nucleoside reverse transcriptase inhibitor (NNRTI) candidates in the allosteric binding pocket.

Evidence DimensionIntermediate synthesis yield and structural necessity
Target Compound Data82% yield for the Gabriel-Colman rearrangement intermediate
Comparator Or BaselineAlternative phenacyl halides (lack the specific meta-chloro pharmacophore required for target binding)
Quantified DifferenceEnables access to the specific meta-chloro substituted NNRTI pharmacophore with >80% intermediate yield.
ConditionsReaction with saccharin followed by Gabriel-Colman rearrangement.

For medicinal chemistry procurement, the exact meta-chloro positioning is non-negotiable for accessing specific, patented NNRTI analog spaces.

1,4-Diketone yield
Reported
77% yield
Reported yield supports synthetic efficiency evaluation
Zn-I2/K2CO3 conditions; transfer may require adaptation
Asymmetric microbial reduction
Reported
Substrate for biocatalytic reduction to chiral alcohol
Supports enantioselective route development
Patent literature; method transfer may require validation

High-Throughput Thiazole Production

Due to its accelerated reaction kinetics and high cyclization yields (up to 92% in under 10 minutes), 2-Bromo-1-(3-chlorophenyl)ethanone is a highly efficient precursor for high-throughput, microwave-assisted Hantzsch syntheses[1]. It is particularly suited for green chemistry workflows aiming to minimize toxic solvent usage and reduce energy consumption during the production of antimicrobial and anti-inflammatory thiazole-sulfonamide hybrids [1].

Solvent-Minimized Formulations

The exceptionally low melting point (40 °C) of the 3-chloro isomer makes it a practical candidate for solvent-free or highly concentrated industrial alkylation processes [2]. Unlike the 4-chloro analog (mp 96.5 °C), it can be easily handled as a warm liquid, facilitating rapid homogenization in continuous flow reactors or melt-phase condensation reactions [2].

Antiviral & NNRTI Scaffold Synthesis

This compound is specifically required as a building block in the synthesis of pyrazolobenzothiazine 5,5-dioxide derivatives via Gabriel-Colman rearrangement [3]. The meta-chloro group is retained throughout the synthesis, providing the essential steric and electronic properties required for the final molecule's interaction with the HIV-1 reverse transcriptase allosteric pocket [3].

Application Fit

Application
Selection Property
Validation Focus
1,4-Diketone building block synthesis
Validated Zn-I2 condensation compatibility
Reaction yield and scalability under reported conditions
Chiral phenylethanol synthesis
Demonstrated biocatalytic reduction pathway
Enantiomeric purity and enzyme compatibility verification
CB2-mediated signaling pathway studies
Meta-chloro substitution pattern for receptor engagement
CB2 functional activity in target assays
Nucleophilic derivatization libraries
Solid-state ease of handling and α-bromo reactivity
Derivatization efficiency and product purity assessment

Color/Form

NEEDLES

XLogP3

3.3

Melting Point

39.5-40 °C

UNII

N62718DTBS

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41011-01-2

Wikipedia

M-chlorophenacyl bromide

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